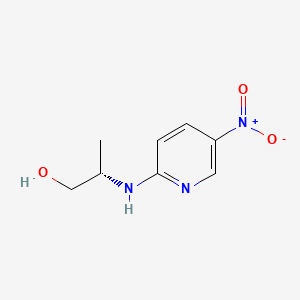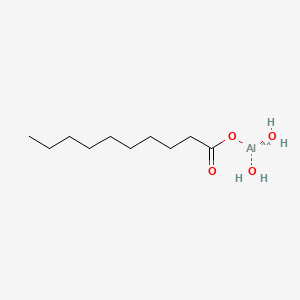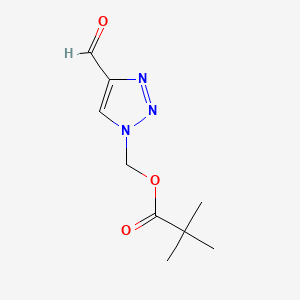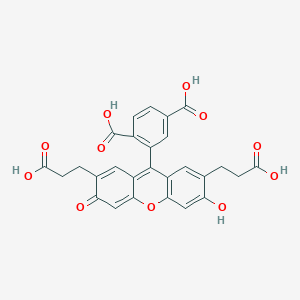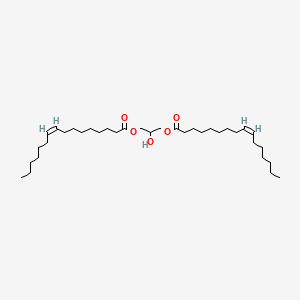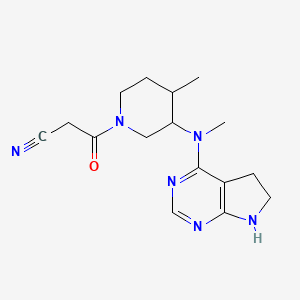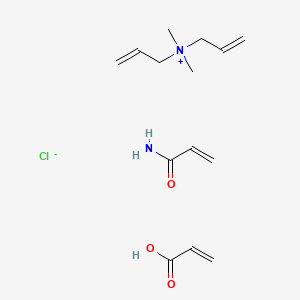
Polyquaternium-39
Übersicht
Beschreibung
Polyquaternium-39 is a synthetic polymer used in both skin care and hair care products . It serves multiple functions, including as an anti-static agent, film-forming agent, and hair fixative . It is used in cosmetics in concentrations up to 3% for both rinse-off and leave-on products .
Synthesis Analysis
Polyquaternium-39 is synthesized through a free radical copolymerization process, which involves the polymerization of DMDAAC, AA, and AM monomers in the presence of a radical initiator . The process is carried out in an aqueous solution under controlled conditions of temperature, pressure, and pH .Molecular Structure Analysis
Polyquaternium-39 is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a synthetic polymer that works as an anti-static, film-forming agent and hair fixative in cosmetics .Chemical Reactions Analysis
Polyquaternium-39 is made by the reaction of diallyldimethyl ammonium chloride, acrylic acid, and acrylamide . It is the polymeric quaternary ammonium salt of these compounds .Physical And Chemical Properties Analysis
Polyquaternium-39 is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a clear, colorless liquid with a mild aldehydic odor . It has a wide pH stability range of 3-12 .Wissenschaftliche Forschungsanwendungen
-
Cosmetics
- Summary of Application : Polyquaternium-39 is a synthetic polymer that is commonly used in cosmetics . It functions as an antistatic agent, film former, and hair fixative .
- Methods of Application : These ingredients are used at concentrations up to 3% in rinse-off and leave-on products . As an antistatic agent and film former, it helps to reduce static electricity by neutralizing electrical charge on a surface, and forms a thin coating on the skin, hair or nails.
- Results or Outcomes : The Expert Panel concluded that polyquaternium-22 and polyquaternium-39 are safe in the present practices of use and concentration in cosmetic formulations .
-
Personal Care Products
- Summary of Application : Polyquaternium-39 is used in various personal care products . It finds particular application in conditioners, shampoo, hair mousse, hair spray, hair dye, personal lubricant, and contact lens solutions .
- Methods of Application : Because they are positively charged, they neutralize the negative charges of most shampoos and hair proteins and help hair lie flat . Their positive charges also ionically bond them to hair and skin .
- Results or Outcomes : Some polyquaterniums have antimicrobial properties . They help in improving the texture and appearance of hair, making it easier to style and manage .
Zukünftige Richtungen
The most significant innovations in the cosmetic industry will most likely be found in the area of polymers . Polyquaternium-39 is used in hair and skincare products for its moisturizing and conditioning properties . It is expected that more complex molecules are possible and could prove useful in the creation of cosmetic products .
Eigenschaften
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;2*1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPFQZDBKVYDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.C=CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25136-75-8 | |
| Record name | Acrylamide-acrylic acid-dimethyldiallylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86739500 | |
CAS RN |
25136-75-8 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



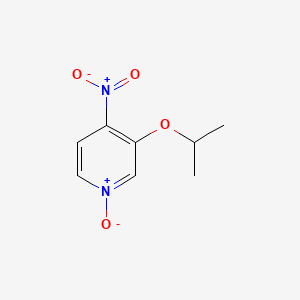
![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)
![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)
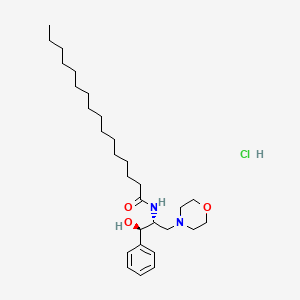
![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)

